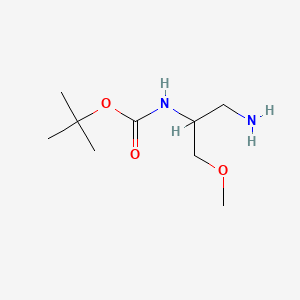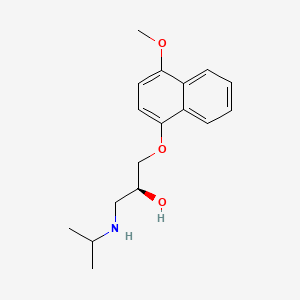
Metazachlor-d6
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Metazachlor-d6 is a stable isotope labelled compound . It is a member of the chloroacetamide class of chemicals , which are widely used in agriculture and horticulture for weed control . The molecular formula of Metazachlor-d6 is C14 2H6 H10 Cl N3 O and it has a molecular weight of 283.79 .
Molecular Structure Analysis
Metazachlor-d6 has the molecular formula C14 2H6 H10 Cl N3 O . It is a chloroacetamide herbicide, which means it contains a chloroacetamide functional group . This group is known to inhibit the formation of long-chain fatty acids that play a key role in cell division and cell expansion processes .
科学研究应用
Environmental Impact and Ecosystem Recovery
Plankton Communities Response
Metazachlor significantly impacts stream and pond mesocosm communities, particularly chlorophytes, while diatoms and cryptophytes show resilience. The decline in macrophytes due to Metazachlor's slow degradation suggests long-lasting effects on aquatic ecosystems (Mohr et al., 2008).
Macrophytes and Ecosystem Function
The herbicide causes pronounced negative effects on macrophyte biomass and alters water chemistry, indicating that concentrations above 5 microg L^(-1)^ can have significant long-term impacts on biota and ecosystem function (Mohr et al., 2007).
Plant Physiology and Herbicide Resistance
- Brassica napus Recovery: In Brassica napus, Metazachlor exposure leads to significant physiological and morphological changes, including membrane destabilization and alterations in photosynthesis. Despite reduced growth, photosynthesis plays a crucial role in the plant's survival strategy against chemical stress (Vercampt et al., 2016).
Biodegradation and Phytoremediation
- Poplar as a Phytoremediator: Grey poplar shows potential in uptaking and biotransforming Metazachlor, with identified metabolites indicating the plant's capacity for herbicide detoxification. This suggests poplar's suitability for riparian buffers to mitigate water body contamination (Maršík et al., 2021).
Herbicide Mobility and Soil Interactions
Soil Mobility
The use of alginate matrix for Metazachlor significantly reduces its vertical mobility in soil, highlighting the potential for controlled release formulations to minimize environmental contamination (Włodarczyk, 2014).
Environmental Fate Assessment
A study using the Soil and Water Assessment Tool (SWAT) model assessed the environmental fate of Metazachlor in the Northern German Lowlands. The findings suggest that Metazachlor's in-stream loads are minimal, posing no significant risk to European Environmental Legislation (Fohrer et al., 2014).
安全和危害
属性
CAS 编号 |
1246816-51-2 |
|---|---|
产品名称 |
Metazachlor-d6 |
分子式 |
C14H16ClN3O |
分子量 |
283.789 |
IUPAC 名称 |
N-[2,6-bis(trideuteriomethyl)phenyl]-2-chloro-N-(pyrazol-1-ylmethyl)acetamide |
InChI |
InChI=1S/C14H16ClN3O/c1-11-5-3-6-12(2)14(11)18(13(19)9-15)10-17-8-4-7-16-17/h3-8H,9-10H2,1-2H3/i1D3,2D3 |
InChI 键 |
STEPQTYSZVCJPV-WFGJKAKNSA-N |
SMILES |
CC1=C(C(=CC=C1)C)N(CN2C=CC=N2)C(=O)CCl |
同义词 |
2-Chloro-N-[2,6-(dimethyl-d6)phenyl]-N-(1H-pyrazol-1-ylmethyl)acetamide; BAS 479-d6; BAS 47902H-d6; BAS 479H-d6; Butisan-d6; Butisan 400SC-d6; Butisan S-d6; Methazachlor-d6; Pree-d6; Sultan-d6; |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-[(6-Chloro-3,4-dihydro-3-methyl-2,4-dioxo-1(2H)-pyrimidinyl)methyl]-benzonitrile-d3](/img/structure/B588113.png)
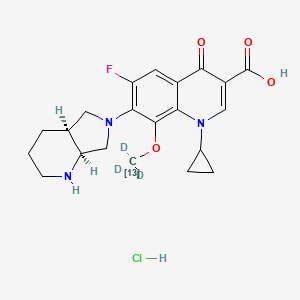
![3-Nitrobicyclo[2.2.1]hepta-2,5-diene-2-carbonyl chloride](/img/structure/B588117.png)
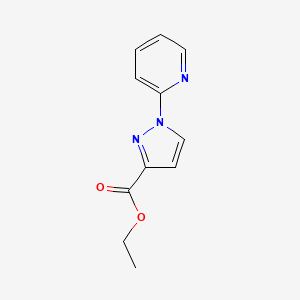
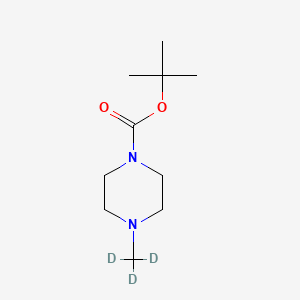
![2H,4H-4,7-Epoxy[1,3]dioxolo[4,5-c]azepine](/img/structure/B588125.png)
![1H-2,5-Ethanocyclopenta[c]pyrrole](/img/structure/B588126.png)
